![molecular formula C11H7Cl2FN2 B1475403 4-Chloro-6-(2-chloro-4-fluorophenyl)-2-methylpyrimidine CAS No. 1546083-42-4](/img/structure/B1475403.png)
4-Chloro-6-(2-chloro-4-fluorophenyl)-2-methylpyrimidine
Overview
Description
4-Chloro-6-(2-chloro-4-fluorophenyl)-2-methylpyrimidine, commonly referred to as 4C6F2MP, is a synthetic compound that has been studied for its various applications in scientific research. It has been used in the synthesis of various molecules, as well as in the study of biochemical and physiological effects on living organisms.
Scientific Research Applications
Synthesis and Reactivity
4-Chloro-6-(2-chloro-4-fluorophenyl)-2-methylpyrimidine serves as an important intermediate in the synthesis of various chemical compounds. Its reactivity, especially in the presence of other reagents, facilitates the formation of complex molecules. For instance, in the study of pyrimidine reactions, derivatives of fluoropyrimidines were synthesized, showing the compound's role in producing fluorinated organic molecules, which are crucial in pharmaceuticals and agrochemicals (Brown & Waring, 1974). Furthermore, the compound's interactions with peroxides reveal its potential in creating radical-type rearrangements, leading to novel pyrimidine derivatives with unique properties (Kropf & Ball, 1976).
Chemical Modification and Functionalization
The ability to chemically modify 4-Chloro-6-(2-chloro-4-fluorophenyl)-2-methylpyrimidine has been explored for the development of advanced materials and pharmaceuticals. For example, the halogen/halogen displacement reactions in pyridines and other heterocycles, involving similar compounds, demonstrate the potential for selective functionalization, which is essential for designing specific molecular architectures (Schlosser & Cottet, 2002). This selective functionalization is key to synthesizing molecules with desired properties for use in drug development and materials science.
Role in Medicinal Chemistry
The compound's utility in medicinal chemistry is highlighted by its role as an intermediate in the synthesis of compounds with potential biological activities. Research into fluorinated pyrimidine derivatives, for instance, showcases the synthesis of molecules that might possess fungicidal activities, indicating the compound's relevance in the development of new agrochemicals (Popova et al., 1999). Additionally, the synthesis of chloro, fluoro substituted chalcones, acetylpyrazolines, and aminopyrimidines from similar compounds opens avenues for creating molecules with a wide range of biological activities (Kapadia et al., 2007).
Contributions to Drug Development
The synthesis of dasatinib, a potent antitumor agent, exemplifies the compound's significant contributions to drug development. By serving as a key intermediate in the synthesis process, 4-Chloro-6-(2-chloro-4-fluorophenyl)-2-methylpyrimidine plays a critical role in the production of dasatinib, showcasing its importance in the pharmaceutical industry (Jia-liang et al., 2009).
properties
IUPAC Name |
4-chloro-6-(2-chloro-4-fluorophenyl)-2-methylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2FN2/c1-6-15-10(5-11(13)16-6)8-3-2-7(14)4-9(8)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSYLSNTRHUQES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C2=C(C=C(C=C2)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(2-chloro-4-fluorophenyl)-2-methylpyrimidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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